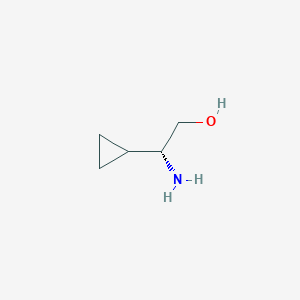

(R)-2-amino-2-cyclopropylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-amino-2-cyclopropylethanol is a chiral amino alcohol with a cyclopropyl group. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Applications De Recherche Scientifique

Stereocontrol in Rhodium-Catalyzed Carbonylative Cycloadditions

(R)-2-amino-2-cyclopropylethanol and its derivatives are instrumental in the stereocontrolled synthesis of complex N-heterocyclic scaffolds through Rhodium-catalyzed carbonylative cycloadditions. These processes exploit amino-substituted cyclopropanes, generating rhodacyclopentanone intermediates for constructing stereochemically rich structures, highlighting the utility of (R)-2-amino-2-cyclopropylethanol in creating biologically active compounds with high stereocontrol (Shaw et al., 2015).

Synthesis of Conformationally Restricted Histamine Analogues

(R)-2-amino-2-cyclopropylethanol serves as a precursor in the development of chiral cyclopropane units, crucial for synthesizing conformationally restricted histamine analogues. These cyclopropane-based structures are significant for investigating bioactive conformations, showcasing the compound's role in creating molecules with potential therapeutic applications (Kazuta et al., 2002).

Cyclopropanation and C-H Insertion Reactions

The compound and its cyclopropene derivatives demonstrate versatile reactivity in cyclopropanation and C-H insertion reactions catalyzed by transition metals. This reactivity is essential for synthesizing a wide variety of heterocycles and carbocycles, contributing to the development of new synthetic methodologies and the creation of molecules with complex architectures (Archambeau et al., 2015).

Peptide Isostere Synthesis

(R)-2-amino-2-cyclopropylethanol derivatives are utilized in the synthesis of 1,2,3-trisubstituted cyclopropanes as peptide isosteres. These compounds offer a novel approach to modifying peptide linkages, enhancing the biological activity of peptidic ligands. The synthesis of these cyclopropanes involves highly stereoselective and asymmetric methods, demonstrating the compound's significance in medicinal chemistry (Martín et al., 1992).

Enantioselective Synthesis of Amino Acids

The stereochemical complexity of (R)-2-amino-2-cyclopropylethanol and its derivatives facilitates the enantioselective synthesis of cis-cyclopropane alpha-amino acids. This synthesis involves chiral Rh(II)-carboxylate catalysts and highlights the compound's role in producing enantiomerically enriched amino acids, crucial for pharmaceutical development (Lindsay et al., 2009).

Propriétés

IUPAC Name |

(2R)-2-amino-2-cyclopropylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCCGHDKJXAQLS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-cyclopropylethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)

![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)